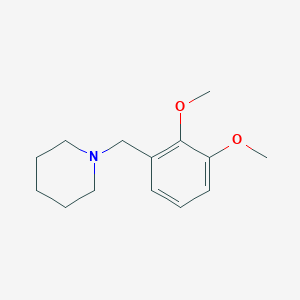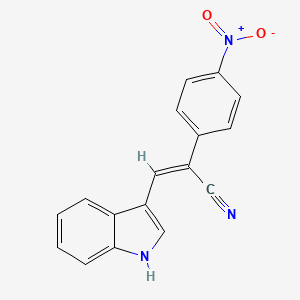
N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide (DMBN) is a chemical compound that belongs to the class of nitrobenzamides. DMBN has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activities, N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has also been evaluated for its potential as an analgesic and has been found to exhibit moderate pain-relieving effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several future directions for research on N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide. One area of interest is the development of N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to evaluate the potential toxicity and side effects of N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide in vivo.
Métodos De Síntesis
The synthesis of N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide involves the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with N-benzyl-N-methylamine in the presence of triethylamine. The reaction proceeds at room temperature and yields N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide as a yellow solid with a melting point of 120-122°C.
Aplicaciones Científicas De Investigación
N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has also been evaluated for its antimicrobial activity and has been found to be effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-18(11-12-7-5-4-6-8-12)17(20)13-9-15(23-2)16(24-3)10-14(13)19(21)22/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSXECWWMMAIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)

![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)

![2-[(2-methylbenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5818456.png)
![1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol](/img/structure/B5818458.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)
![4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818471.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)